(4R)-Perillyl Phenyl Sulfoxide
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Overview
Description
(4R)-Perillyl Phenyl Sulfoxide is a chiral organosulfur compound characterized by the presence of a sulfoxide functional group. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes. The chiral nature of this compound makes it particularly interesting for research and development in asymmetric synthesis and enantioselective catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4R)-Perillyl Phenyl Sulfoxide typically involves the oxidation of the corresponding sulfide. One common method is the use of hydrogen peroxide in the presence of a catalyst such as sodium tungstate. This reaction proceeds under mild conditions and yields the desired sulfoxide with high enantioselectivity . Another method involves the use of sulfoxide reductases, which can catalyze the oxidation of sulfides to sulfoxides with high efficiency and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using environmentally friendly oxidants and catalysts. The use of biocatalysts, such as sulfoxide reductases, is also gaining traction due to their high selectivity and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: (4R)-Perillyl Phenyl Sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation of the sulfoxide can lead to the formation of the corresponding sulfone.
Reduction: The sulfoxide can be reduced back to the sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, where the sulfoxide is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium tungstate.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Sulfone.
Reduction: Sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4R)-Perillyl Phenyl Sulfoxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4R)-Perillyl Phenyl Sulfoxide involves its interaction with specific molecular targets and pathways. The sulfoxide group can act as a chiral auxiliary, influencing the stereochemistry of reactions. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Sulfoximines: Chiral sulfur compounds with similar applications in asymmetric synthesis.
Sulfilimines: Nitrogen-containing sulfur compounds used in organic synthesis.
Uniqueness: (4R)-Perillyl Phenyl Sulfoxide is unique due to its specific chiral configuration and the presence of both a perillyl and phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4-prop-1-en-2-ylcyclohexen-1-yl)methylsulfinylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20OS/c1-13(2)15-10-8-14(9-11-15)12-18(17)16-6-4-3-5-7-16/h3-8,15H,1,9-12H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZTYBIZTWAYTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(=CC1)CS(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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